molecular formula C21H18N6OS B2861147 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 877635-06-8

2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2861147
CAS No.: 877635-06-8
M. Wt: 402.48
InChI Key: WBPJVDCDVLXGBK-UHFFFAOYSA-N
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Description

2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique fusion of pyridine, triazole, and pyridazine rings, which contribute to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the compound’s triazolo[3,4-b]pyridazin moiety can interact with thiol groups to accept one electron and produce an organosulfur radical . This suggests that the compound may exert its effects through redox reactions, potentially leading to the modulation of cellular signaling pathways.

Biochemical Pathways

Given the potential targets and mode of action, this compound could affect multiple biochemical pathways. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of the enzyme and alter the biochemical pathway in which the enzyme is involved. If the compound acts as an antioxidant, it could protect cells from oxidative damage by neutralizing free radicals .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the activity of the targeted enzyme, potentially affecting cellular processes regulated by the enzyme. If the compound acts as an antioxidant, it could protect cells from oxidative damage, potentially preventing cell death and promoting cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions. One common approach is the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine core . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-assisted synthesis or employing alternative methods such as mechanochemical synthesis. These methods ensure efficient production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, reduced derivatives, and substituted analogs with enhanced biological properties.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6OS/c28-20(26-12-4-7-15-5-1-2-8-18(15)26)14-29-21-24-23-19-10-9-17(25-27(19)21)16-6-3-11-22-13-16/h1-3,5-6,8-11,13H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPJVDCDVLXGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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